3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of bromine atoms at the 3rd and 6th positions of the triazolo[4,3-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot synthesis approach, where the starting materials undergo intramolecular cyclization and hydrogen transfer to form the desired product . The reaction conditions often include the use of catalysts such as dicationic molten salts based on Tropine, which facilitate the reaction under solvent-free conditions or in green solvents like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The catalyst can be recovered and reused multiple times, making the process environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and specific catalysts for cyclization reactions. The reaction conditions often involve heating under reflux and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antibacterial Activity: Derivatives of triazolopyrimidines have shown promising antibacterial activity against various bacterial strains.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolopyrimidine core and have been studied for their anticancer and antibacterial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocyclic ring and exhibit diverse biological activities.
Uniqueness
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The specific substitution pattern and the ability to undergo various chemical reactions make it a valuable compound for further research and development .
Properties
Molecular Formula |
C5H2Br2N4 |
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Molecular Weight |
277.90 g/mol |
IUPAC Name |
3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H |
InChI Key |
XNRPMYGNXZRZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=C(N21)Br)Br |
Origin of Product |
United States |
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